Cas no 1040673-40-2 (4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide)
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide
- N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3-methoxybenzamide
- SR-01000921396-1
- F5226-0364
- AKOS024501121
- N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)-3-methoxybenzamide
- 1040673-40-2
- VU0637827-1
- SR-01000921396
-
- Inchi: 1S/C21H23N3O4/c1-28-18-4-2-3-16(13-18)20(26)23-12-11-22-19(25)14-7-9-17(10-8-14)24-21(27)15-5-6-15/h2-4,7-10,13,15H,5-6,11-12H2,1H3,(H,22,25)(H,23,26)(H,24,27)
- InChI Key: IBKLJCYIFRADSL-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)NC1C=CC(C(NCCNC(C2C=CC=C(C=2)OC)=O)=O)=CC=1
Computed Properties
- Exact Mass: 381.16885622g/mol
- Monoisotopic Mass: 381.16885622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 556
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 96.5Ų
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5226-0364-2μmol |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-5μmol |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-10μmol |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-20μmol |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-1mg |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-2mg |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-3mg |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-4mg |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-5mg |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5226-0364-10mg |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide |
1040673-40-2 | 10mg |
$79.0 | 2023-09-10 |
4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide
4-Cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide: A Comprehensive Overview
The compound with CAS No. 1040673-40-2, commonly referred to as 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a cyclopropane ring, an amide group, and a substituted benzene ring. The presence of these functional groups makes it a versatile molecule with applications ranging from drug discovery to material science.
Recent studies have highlighted the importance of cyclopropane-amide systems in medicinal chemistry. The cyclopropane ring introduces strain into the molecule, which can enhance its reactivity and binding affinity to specific biological targets. This property has been leveraged in the development of novel antimicrobial agents and enzyme inhibitors. For instance, researchers have reported that analogs of this compound exhibit potent activity against various bacterial strains, making them promising candidates for antibiotic development.
The benzamide moiety in this compound plays a crucial role in its pharmacokinetic properties. Benzamides are known for their ability to modulate membrane permeability and solubility, which are critical factors in drug delivery. In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated that the substitution pattern on the benzene ring significantly influences the compound's bioavailability. Specifically, the presence of a methoxy group at the 3-position of the benzene ring enhances solubility and stability, making it more suitable for therapeutic applications.
The synthesis of 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the formation of the cyclopropane ring through [2+1] cycloaddition reactions and the subsequent coupling of amide groups using activating agents like HATU or EDCI. These reactions are typically carried out under mild conditions to preserve the integrity of sensitive functional groups.
In terms of applications, this compound has shown potential in the field of bioconjugation. Its amide groups can serve as reactive sites for attaching biomolecules such as peptides or antibodies, enabling the creation of targeted drug delivery systems. For example, researchers have successfully conjugated this compound with monoclonal antibodies to develop immunoconjugates with enhanced specificity and efficacy.
From an environmental perspective, the degradation pathways of this compound are an area of active research. Studies have shown that under aerobic conditions, the molecule undergoes hydrolysis at its amide bonds, leading to the formation of biodegradable byproducts. This suggests that it has a relatively low environmental impact compared to other synthetic compounds.
In conclusion, 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide (CAS No. 1040673-40-2) is a multifaceted compound with diverse applications in chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers exploring new drug candidates and advanced materials. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in future innovations across multiple disciplines.
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